
Mebanazine
Vue d'ensemble
Description
La mébanazine, également connue sous son nom commercial Actomol, est un inhibiteur de la monoamine oxydase appartenant à la classe chimique des hydrazines. Elle était principalement utilisée comme antidépresseur dans les années 1960, mais a été retirée du marché en raison de son potentiel hépatotoxique . La mébanazine est connue pour son inhibition puissante de la monoamine oxydase, ce qui la rend plus efficace que la phéniprazine avec un indice thérapeutique plus élevé .
Applications De Recherche Scientifique
Chemistry: Mebanazine’s ability to inhibit monoamine oxidase has made it a subject of interest in the study of enzyme inhibitors.
Biology: Research has explored the effects of this compound on neurotransmitter levels and its potential use in treating neurological disorders.
Medicine: Although withdrawn, this compound was initially used as an antidepressant. Its mechanism of action and effects on monoamine oxidase continue to be studied for potential therapeutic applications.
Industry: Due to its hepatotoxicity, this compound’s industrial applications are limited. its chemical properties make it a useful compound for research purposes.
Mécanisme D'action
Target of Action
Mebanazine, also known as Actomol, is primarily a monoamine oxidase inhibitor (MAOI) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain.
Mode of Action
As an MAOI, this compound works by binding to the active site of monoamine oxidase enzymes, thereby preventing them from breaking down monoamines . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduction of depression symptoms.
Result of Action
The primary molecular effect of this compound is the inhibition of monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters in the brain . This can result in improved mood and reduced symptoms of depression. This compound was withdrawn from the market due to its hepatotoxic potential .
Analyse Biochimique
Biochemical Properties
Mebanazine is a potent MAOI, more potent than pheniprazine, and has a greater therapeutic index . As an MAOI, it interacts with the enzyme monoamine oxidase, inhibiting its activity . This inhibition can affect the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine .
Cellular Effects
This compound’s primary cellular effect is the inhibition of monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain . This can influence various cellular processes, including cell signaling pathways and gene expression . Due to its hepatotoxicity, it may also have adverse effects on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme monoamine oxidase . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
It is known that this compound was withdrawn due to hepatotoxicity, suggesting that it may have long-term adverse effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound is a more potent MAOI than pheniprazine, suggesting that it may have a strong effect even at low dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of monoamine neurotransmitters, as it inhibits the enzyme monoamine oxidase . This inhibition can affect the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine .
Transport and Distribution
As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .
Méthodes De Préparation
La synthèse de la mébanazine implique la réaction de la phényléthylamine avec l'hydrazine. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du produit souhaité. Les méthodes de production industrielle de la mébanazine ne sont pas bien documentées en raison de son retrait du marché. La synthèse en laboratoire implique les étapes suivantes :
Réaction de la phényléthylamine avec l'hydrazine : Cette étape implique l'attaque nucléophile de l'hydrazine sur la phényléthylamine, conduisant à la formation de la mébanazine.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir de la mébanazine pure.
Analyse Des Réactions Chimiques
La mébanazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La mébanazine peut être oxydée pour former divers produits d'oxydation. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : La réduction de la mébanazine peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : La mébanazine peut subir des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre. Les réactifs courants pour les réactions de substitution comprennent les halogènes et les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
Chimie : La capacité de la mébanazine à inhiber la monoamine oxydase en a fait un sujet d'intérêt dans l'étude des inhibiteurs enzymatiques.
Biologie : La recherche a exploré les effets de la mébanazine sur les niveaux de neurotransmetteurs et son utilisation potentielle dans le traitement des troubles neurologiques.
Médecine : Bien qu'elle ait été retirée du marché, la mébanazine était initialement utilisée comme antidépresseur. Son mécanisme d'action et ses effets sur la monoamine oxydase continuent d'être étudiés pour des applications thérapeutiques potentielles.
Industrie : En raison de sa hépatotoxicité, les applications industrielles de la mébanazine sont limitées. Cependant, ses propriétés chimiques en font un composé utile à des fins de recherche.
5. Mécanisme d'action
La mébanazine exerce ses effets en inhibant l'enzyme monoamine oxydase, qui est responsable de la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la norépinéphrine et la dopamine . En inhibant cette enzyme, la mébanazine augmente les niveaux de ces neurotransmetteurs dans le cerveau, conduisant à ses effets antidépresseurs. Les cibles moléculaires de la mébanazine comprennent le site actif de la monoamine oxydase, où elle forme une liaison covalente, inhibant ainsi l'activité de l'enzyme.
Comparaison Avec Des Composés Similaires
La mébanazine est similaire à d'autres inhibiteurs de la monoamine oxydase tels que la phénelzine et la phéniprazine. Cependant, elle est unique dans sa structure chimique et sa puissance :
Phénelzine : Un autre inhibiteur de la monoamine oxydase de la classe des hydrazines, utilisé comme antidépresseur.
Phéniprazine : Similaire à la mébanazine mais avec un indice thérapeutique et une puissance différents.
L'indice thérapeutique et la puissance supérieurs de la mébanazine en font un inhibiteur plus efficace que la phéniprazine .
Propriétés
IUPAC Name |
1-phenylethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZAEJMHSGZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2126-84-3 (oxalate), 3979-76-8 (monosulfate) | |
| Record name | Mebanazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50859848 | |
| Record name | (1-Phenylethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65-64-5 | |
| Record name | Mebanazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebanazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebanazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebanazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBANAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mebanazine?
A1: this compound is a monoamine oxidase inhibitor (MAOI). [, , , ] It exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin, noradrenaline, and dopamine. [, , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H12N2, and its molecular weight is 148.21 g/mol. [, ]
Q3: How is this compound metabolized in the body?
A5: Studies in rats indicate that this compound is primarily excreted unchanged in the urine. [] A small percentage is metabolized, with acid-labile conjugates, possibly N-glucuronides, identified as major biliary metabolites. []
Q4: Does this compound cross the blood-brain barrier?
A7: While not directly addressed in the provided research, this compound's effect on brain neurotransmitter levels strongly suggests it can cross the blood-brain barrier. [, , ]
Q5: What in vivo models have been used to study this compound's effects?
A8: Researchers have used rat models to investigate this compound's impact on insulin sensitivity, hypoglycemia, and growth hormone. [, , ] Cat models have been employed to study its interaction with the sympathetic nervous system and effects on blood pressure. [, ] Fowl models have been used to explore its influence on sleep-wake cycles and monoaminergic pathways. [, , ]
Q6: What are the potential toxicities associated with this compound?
A10: this compound, like other hydrazine MAOIs, has been associated with potential hepatotoxicity. [, , ] It can also induce DNA damage in the liver and lungs of mice. [, ] Additionally, this compound can potentiate the effects of various drugs, including pethidine, leading to potentially dangerous interactions. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

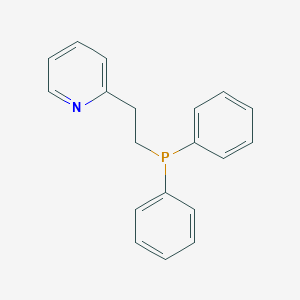


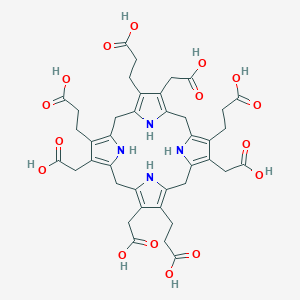
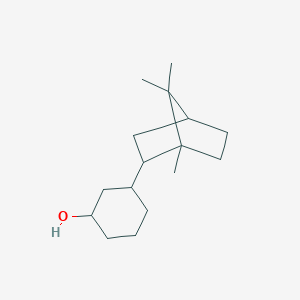
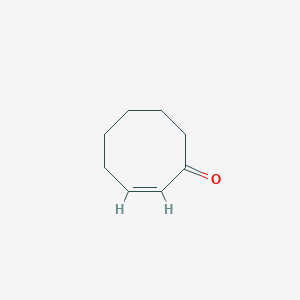
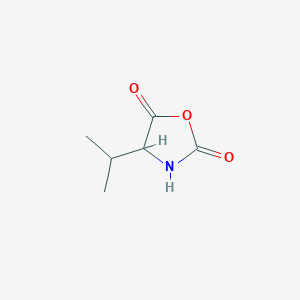
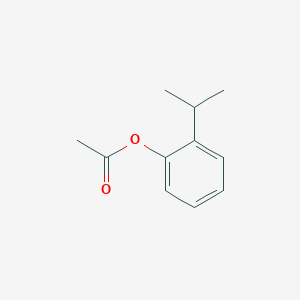

![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
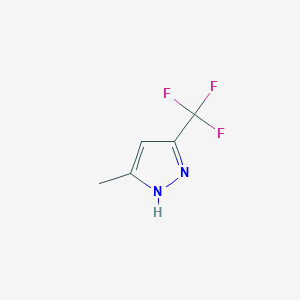

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
